M6 is the Dominant Circulating Species: ~65% of Total Plasma Radioactivity vs. ~20% for Parent and <4% for M4
In healthy human subjects receiving a single 10-mg oral dose of [14C]elzasonan, M6 represented 65.2 ± 6% of total plasma radioactivity, far exceeding the parent compound elzasonan (20.2 ± 4%) and the N-desmethyl metabolite M4 (3.8 ± 1%) . This quantitative dominance establishes M6 as the primary circulating drug-related species, not the parent or other metabolites.
| Evidence Dimension | Percentage of total plasma radioactivity |
|---|---|
| Target Compound Data | M6: 65.2 ± 6% |
| Comparator Or Baseline | Parent (elzasonan): 20.2 ± 4%; M4 (N-desmethyl): 3.8 ± 1% |
| Quantified Difference | M6 is ~3.2-fold higher than parent and ~17-fold higher than M4 |
| Conditions | Human mass-balance study; single 10-mg oral [14C]elzasonan; plasma AUC pooling |
Why This Matters
Procurement of M6 rather than parent or other metabolites is essential for any assay intended to monitor systemic exposure or pharmacokinetic endpoints in human-derived systems.
- [1] Kamel A, Obach RS, Colizza K, Wang W, O'Connell TN, Coelho RV Jr, Kelley RM, Schildknegt K. Metabolism, pharmacokinetics, and excretion of the 5-hydroxytryptamine1b receptor antagonist elzasonan in humans. Drug Metab Dispos. 2010 Nov;38(11):1984-99. View Source
